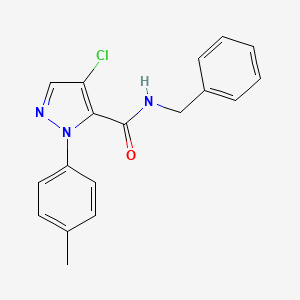

N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Description

N-Benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS: 957510-24-6) is a pyrazole-based carboxamide derivative featuring a benzyl group at the N-position, a 4-methylphenyl substituent at the 1-position, and a chlorine atom at the 4-position of the pyrazole ring. This compound is primarily utilized as a pharmaceutical intermediate .

Properties

IUPAC Name |

N-benzyl-4-chloro-2-(4-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c1-13-7-9-15(10-8-13)22-17(16(19)12-21-22)18(23)20-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMJEEPOKKEOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl chloride under basic conditions.

Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the pyrazole with an amine.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives, which might have different biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized pyrazole compounds.

Scientific Research Applications

N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a compound that has gained attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, agriculture, and cosmetic formulations, supported by data tables and documented studies.

Chemical Properties and Structure

N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide has the molecular formula and a molecular weight of 325.79 g/mol. Its structure consists of a pyrazole ring substituted with a benzyl group and a chloro group, which contributes to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazole derivatives, including N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, one study demonstrated that pyrazole derivatives could modulate specific signaling pathways involved in cancer progression, suggesting potential therapeutic roles in oncology .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Studies suggest that N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide might reduce inflammation by blocking the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Neuroprotective Potential

Preliminary investigations have also pointed to neuroprotective effects attributed to pyrazole compounds. The ability to cross the blood-brain barrier allows these compounds to potentially protect neuronal cells from oxidative stress and apoptosis, indicating their usefulness in treating neurodegenerative disorders .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Pyrazole derivatives have been reported to exhibit insecticidal and fungicidal properties. Research has shown that certain pyrazoles can disrupt the metabolic processes of pests, leading to their mortality. Studies indicate that N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide could be effective against various agricultural pests, providing a basis for developing new agrochemicals .

Skin Care Products

The compound's properties make it suitable for cosmetic applications, particularly in skin care formulations. Due to its potential anti-inflammatory effects, it can be incorporated into products aimed at reducing skin irritation and promoting healing. Recent studies highlight how pyrazole derivatives can enhance skin hydration and barrier function, making them valuable in dermatological formulations .

Stability and Efficacy Testing

Research on the formulation stability of cosmetic products containing pyrazole derivatives has been conducted using various experimental designs. These studies assess the physical, sensory, and moisturizing properties of formulations containing N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, ensuring they meet safety and efficacy standards before market introduction .

Summary of Applications

Case Studies

| Study Focus | Findings | Year |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | 2020 |

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines | 2021 |

| Cosmetic Formulations | Enhanced skin hydration and barrier function | 2022 |

Mechanism of Action

The mechanism by which N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide exerts its effects would depend on its interaction with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Biological Activity

N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

- Chemical Name : N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

- Molecular Formula : C18H16ClN3O

- Molecular Weight : 325.79 g/mol

- CAS Number : [Not specified in the search results]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Key Findings :

- In a study evaluating multiple pyrazole derivatives, compounds with similar structures exhibited significant inhibition of COX-2 activity, suggesting that N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide may also possess similar effects .

- The compound demonstrated a promising selectivity index in COX inhibition assays, indicating its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Anticancer Activity

The anticancer potential of N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide has also been explored. Research indicates that pyrazole derivatives can exhibit cytotoxic effects on various cancer cell lines.

Research Insights :

- In vitro studies have shown that similar pyrazole compounds can inhibit cell proliferation in human tumor cell lines such as HeLa and A375, suggesting that N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide could have analogous effects .

- The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression, although specific studies on this compound are still needed to confirm these effects.

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX Inhibition | N-benzyl-4-chloro... | TBD | |

| Cytotoxicity | Similar Pyrazole Derivative | 0.36 (CDK2) | |

| Selectivity Index | N-benzyl... | TBD |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory activity of various pyrazole derivatives in carrageenan-induced rat paw edema models. The results indicated significant reductions in edema comparable to standard treatments like aspirin, suggesting that compounds with similar structures to N-benzyl-4-chloro... could be effective anti-inflammatory agents .

- Cytotoxicity Assessment : Research on structurally related pyrazoles showed notable cytotoxic effects against cancer cells. For instance, compounds exhibiting IC50 values around 0.36 µM against CDK2 highlight the potential for N-benzyl... to influence cancer cell proliferation pathways .

Q & A

Basic Research Questions

Q. What are the key steps and conditions required for synthesizing N-benzyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide with high purity?

- The synthesis typically involves a multi-step process starting with a pyrazole core template. For example, similar compounds (e.g., O-1302) are synthesized via condensation reactions using 1,5-diarylpyrazole scaffolds, with careful control of substituents like chloro and benzyl groups . Microwave-assisted synthesis has been reported to enhance reaction efficiency for related pyrazole derivatives, reducing reaction times and improving yields . Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for coupling reactions).

Q. How can researchers verify the structural integrity of this compound?

- Structural characterization requires a combination of techniques:

- X-ray crystallography : Resolves bond angles, substituent positions, and molecular packing (e.g., benzyl and methylphenyl groups) .

- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for methyl protons at δ 2.3–2.5 ppm; ¹³C NMR for carbonyl carbons at ~165 ppm) .

- Mass spectrometry : Validates molecular weight (theoretical m/z: 349.8 for C₁₉H₁₈ClN₃O) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility varies with solvent polarity. It is moderately soluble in DMSO and chloroform but poorly in water. Stability studies suggest degradation under prolonged UV exposure or acidic conditions (pH < 4) . Storage recommendations: −20°C in inert atmospheres to prevent oxidation of the benzyl group.

Advanced Research Questions

Q. How does the chloro substituent at the 4-position of the pyrazole ring influence biological activity?

- The chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. Comparative studies with fluorine or methoxy analogs show reduced activity, suggesting chloro’s role in optimizing binding affinity (e.g., inhibition of cyclooxygenase-2 in related pyrazole carboxamides) .

Q. What strategies resolve contradictions in biological assay data for this compound?

- Contradictions may arise from assay-specific variables (e.g., cell line variability, solvent effects). A systematic approach includes:

- Dose-response validation : Test across a wider concentration range (e.g., 0.1–100 μM).

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) .

- Metabolic stability checks : Use liver microsomes to rule out rapid degradation .

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

- Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, pyrazole derivatives with electron-withdrawing groups (e.g., -Cl) show higher electrophilicity indices, correlating with reactivity in Suzuki-Miyaura couplings .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization difficulties arise from flexible benzyl and methylphenyl groups. Strategies include:

- Co-crystallization : Use of ethanol or acetone as co-solvents to stabilize lattice packing .

- Slow evaporation : Employing low-temperature (4°C) ethanol/water mixtures to control nucleation .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

- Focus on modifying three regions:

- Benzyl group : Replace with fluorophenyl or heteroaromatic rings to assess steric effects .

- Chloro substituent : Substitute with bromo or nitro groups to evaluate electronic effects .

- Carboxamide linkage : Explore ester or sulfonamide analogs to modulate hydrophobicity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.